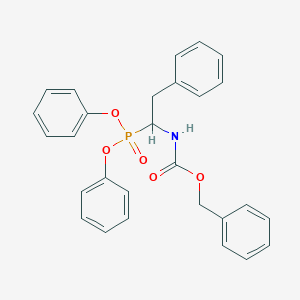

Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

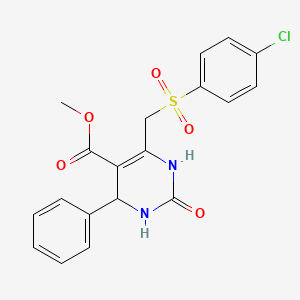

Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate is a chemical compound with the molecular formula C24H26NO5P and a molecular weight of 439.44 . It is also known as benzyl N-(1-diphenoxyphosphoryl-2-methylpropyl)carbamate .

Synthesis Analysis

The synthesis of compounds similar to Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate has been discussed in various studies. For instance, the methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . Another study discusses the successful coupling of enzymatic oxidation and aldol addition reactions for the synthesis of a Cbz-aminopolyol from a Cbz-amino alcohol .Molecular Structure Analysis

The molecular structure of Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate includes a benzyl carbamate (Cbz) group, which is commonly used as a protecting group for amines in organic synthesis . The compound’s structure also includes a diphenoxyphosphinyl group and a 2-methylpropyl group .Chemical Reactions Analysis

The Cbz group in Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate can undergo various chemical reactions. For instance, it can be deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C . Additionally, the compound can undergo reduction and oxidation reactions .Physical And Chemical Properties Analysis

Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate has a molecular weight of 439.44 and a molecular formula of C24H26NO5P . It is recommended to be stored sealed in dry conditions at 2-8°C .Scientific Research Applications

Inhibitors of Serine Proteases and Enzymes

Development of Inhibitors for D-AlanineD-Alanine Ligase and Serine Proteases

The synthesis of N-Cbz-aminophosphonamidic acid and related compounds has been explored for creating new inhibitors of D-alanine:D-alanine ligase, which is a critical enzyme in bacterial cell wall synthesis. These compounds have shown potential in inhibiting bacterial growth and could be foundational for new antibiotics (Vo-Quang et al., 1987).

Potent and Selective Inhibitors for Trypsin-like Proteases

A series of amino acid and peptidyl diphenyl phosphonate esters were synthesized to identify potent and selective inhibitors for trypsin-like proteases, including lymphocyte granzymes and mast cell tryptase. These compounds have shown significant inhibition rates, suggesting their utility in studying protease functions and potentially treating related diseases (Jackson et al., 1998).

Anticancer and Antimicrobial Agents

Synthesis of Novel α-Aminophosphonates as Anticancer Agents

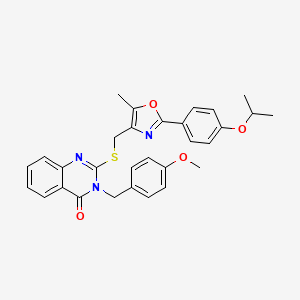

The development of diphenyl (aryl) (4-oxo-2-phenyl-4H-quinazolin-3-yl)-acetic acid hydrazino methyl phosphonates and their evaluation as anticancer agents showed that these compounds exhibit significant anti-proliferative activity against various cancer cell lines, suggesting their potential as therapeutic agents (Awad et al., 2018).

Inhibition of Alanine Racemase and D-AlanineD-Alanine Ligase

DL-(1-Amino-2-propenyl)phosphonic acid, synthesized through a multi-step process involving diphenyl phosphonates, was found to be a strong inhibitor of alanine racemases and D-Ala:D-Ala ligase from various bacteria, pointing to its potential in developing antimicrobial agents with specific mechanisms of action (Vo-Quang et al., 1986).

Catalysis and Chemical Synthesis

- Catalyzed Synthesis of N-Protected Diphenyl 1-Aminoalkyl-Phosphonates: Research into the catalyzed synthesis of diphenyl α-aminomethylphosphonates provides methods for the preparation of these compounds with potential applications in organic synthesis and drug development. This area explores the versatility of diphenyl phosphonates in chemical transformations (Veken et al., 2004).

Future Directions

The future directions for research on Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate and similar compounds could involve the development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods . Additionally, research could focus on the development of novel, effective, and rapid synthetic methods under mild conditions .

properties

IUPAC Name |

benzyl N-(1-diphenoxyphosphoryl-2-phenylethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26NO5P/c30-28(32-22-24-15-7-2-8-16-24)29-27(21-23-13-5-1-6-14-23)35(31,33-25-17-9-3-10-18-25)34-26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNZWAJOKMJQBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(NC(=O)OCC2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26NO5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[2-(5-Chloroindol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2656283.png)

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656289.png)

![(E)-methyl 2-(3-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-2-cyanoacrylamido)benzoate](/img/structure/B2656295.png)

![4-Tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2656296.png)

![3-Hydroxypyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2656297.png)

![2-((4-Ethoxy-4-oxobutyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2656300.png)

![4-[4-(Tert-butyl)phenoxy]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2656301.png)

![3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid](/img/structure/B2656304.png)